molecular formula C13H11F2N5 B12250841 N-(2,3-difluorophenyl)-9-ethyl-9H-purin-6-amine

N-(2,3-difluorophenyl)-9-ethyl-9H-purin-6-amine

Cat. No.: B12250841
M. Wt: 275.26 g/mol
InChI Key: DYEGDKBCWSHFNI-UHFFFAOYSA-N
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Description

N-(2,3-difluorophenyl)-9-ethyl-9H-purin-6-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a purine base substituted with a difluorophenyl group and an ethyl group. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11F2N5

Molecular Weight

275.26 g/mol

IUPAC Name

N-(2,3-difluorophenyl)-9-ethylpurin-6-amine

InChI

InChI=1S/C13H11F2N5/c1-2-20-7-18-11-12(16-6-17-13(11)20)19-9-5-3-4-8(14)10(9)15/h3-7H,2H2,1H3,(H,16,17,19)

InChI Key

DYEGDKBCWSHFNI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3=C(C(=CC=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-difluorophenyl)-9-ethyl-9H-purin-6-amine typically involves the condensation of 2,3-difluoroaniline with a suitable purine derivative. One common method includes the reaction of 2,3-difluoroaniline with 9-ethyl-9H-purin-6-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product with high purity.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-difluorophenyl)-9-ethyl-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(2,3-difluorophenyl)-9-ethyl-9H-purin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-difluorophenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent compound for various biological applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-9-ethyl-9H-purin-6-amine
  • N-(2,3-difluorophenyl)-2-fluorobenzamide
  • N-(2,3-difluorophenyl)-2-fluorobenzylamine

Uniqueness

N-(2,3-difluorophenyl)-9-ethyl-9H-purin-6-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and difluorophenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

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